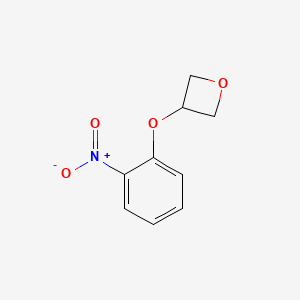

3-(2-Nitrophenoxy)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Nitrophenoxy)oxetane” is a chemical compound . Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C3H6O, having a four-membered ring with three carbon atoms and one oxygen atom . The term “an oxetane” or “oxetanes” refer to any organic compound containing the oxetane ring .

Synthesis Analysis

Oxetanes can be synthesized through various methods. One well-known method of preparation is the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another possible reaction to form an oxetane ring is the Paternò–Büchi reaction . The oxetane ring can also be formed through diol cyclization .Molecular Structure Analysis

The molecular structure of oxetanes has been elucidated by X-ray diffraction . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For example, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the convenient formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .Physical And Chemical Properties Analysis

Oxetanes have unique physical and chemical properties. They are small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have low molecular weight, high polarity, and marked three-dimensionality .Wissenschaftliche Forschungsanwendungen

Environmental Implications and Photocatalysis

Nitrophenols, including compounds structurally related to 3-(2-Nitrophenoxy)oxetane, have been extensively studied for their environmental implications, particularly in atmospheric chemistry and water pollution. For instance, the atmospheric occurrence of nitrophenols, which could include derivatives or related compounds to this compound, has been reviewed to understand their formation, sources, and potential health impacts. The studies suggest that nitrophenols are formed through direct emissions from combustion processes and secondary formation in the atmosphere, highlighting the need for efficient degradation strategies to mitigate their environmental presence (Harrison et al., 2005).

Photocatalytic Degradation of Organic Pollutants

Research into photocatalytic materials for the degradation of environmental pollutants, such as p-nitrophenol, indicates a growing interest in developing effective catalysts for water purification. A study demonstrated that a unique Cu2O/TiO2 p-n heterojunction network catalyst could efficiently degrade p-nitrophenol under solar light, suggesting the potential of utilizing similar catalysts for the degradation of compounds related to this compound (Yang et al., 2010).

Antioxidant and Anticancer Applications

The research on nitroxides, including their derivatives and related compounds, as antioxidants and anticancer drugs, offers insights into the therapeutic potential of nitroxide-based molecules. Nitroxides have been identified as potent antioxidants with catalytic mechanisms of action, highlighting their application in mitigating oxidative stress induced by anticancer drugs. This suggests the potential exploration of this compound derivatives in biomedical applications, focusing on their redox activity and therapeutic benefits (Lewandowski & Gwoździński, 2017).

Advanced Oxidation Processes for Water Treatment

The study of advanced oxidation processes (AOPs) in water treatment has included the investigation of nitrophenols and their derivatives. For instance, the aqueous-phase chemistry and bactericidal effects from an air discharge plasma in contact with water have been studied, showing evidence for the formation of peroxynitrite through post-discharge reactions. This research underscores the potential of AOPs in the degradation of persistent organic pollutants, potentially including derivatives of this compound, highlighting the importance of understanding the chemical behavior of such compounds in environmental applications (Lukeš et al., 2014).

Synthetic and Material Science Applications

In the realm of synthetic chemistry and material science, compounds like this compound may serve as precursors or intermediates in the synthesis of complex molecules or materials. The development of oxazine-based compounds as multiaddressable, multistate, and multifunctional molecular switches for nonlinear optical properties showcases the potential of nitrophenol and oxetane derivatives in the design of advanced materials with specific electronic and photonic properties (Beaujean et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Fluoro-6-nitrophenoxy)oxetane, provides some insights into the potential hazards of 3-(2-Nitrophenoxy)oxetane . It is advised to handle the substance with care, avoid inhalation, skin and eye contact, and to use appropriate personal protective equipment .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxetanes in general have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on their specific chemical structure and functional groups .

Mode of Action

For instance, they can act as bioisosteres for dimethyl and carbonyl groups, and are more metabolically stable and lipophilicity neutral . Oxetanes are also electron-withdrawing groups, reducing the basicity of adjacent nitrogen atoms, which may subtly modulate the overall lipophilicity of a drug .

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions such as epoxide ring opening . They can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening .

Pharmacokinetics

Oxetanes in general are known to be more metabolically stable and lipophilicity neutral, which could potentially influence their bioavailability .

Result of Action

Oxetanes are known to have a significant spectrum of biological activities . They are used in medicinal chemistry due to their high-energy oxygen-containing non-aromatic heterocyclic structure .

Action Environment

The stability and reactivity of oxetanes can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Eigenschaften

IUPAC Name |

3-(2-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJAKXHDKKDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzenecarboxamide](/img/structure/B2747210.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)

![5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2747215.png)

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)

![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)

![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)

![tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate](/img/structure/B2747230.png)

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)

![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)